molecular formula C13H23NO B2976500 2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one CAS No. 1491929-24-8

2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one

Cat. No.: B2976500
CAS No.: 1491929-24-8
M. Wt: 209.333
InChI Key: JKIFWADVCQUXNI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one is a chemical compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . This compound is characterized by its unique structure, which includes a cyclopenta[b]pyridine ring system fused with a dimethylpropanone moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopentanone derivative with a pyridine derivative in the presence of a strong base, followed by methylation and reduction steps .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one involves its interaction with specific molecular targets. For instance, it may act as an antagonist for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-pyridin-2-yl-propan-1-one
  • Octahydro-7-methyl-3-methylene-4-(1-methylethyl)-1H-cyclopenta[1,3]cyclopropa[1,2]benzene

Uniqueness

2,2-Dimethyl-1-{octahydro-1h-cyclopenta[b]pyridin-1-yl}propan-1-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Biological Activity

2,2-Dimethyl-1-{octahydro-1H-cyclopenta[b]pyridin-1-yl}propan-1-one, with the molecular formula C13H23NO, is a compound of significant interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Basic Information

PropertyValue
IUPAC Name This compound
Molecular Formula C13H23NO
Molecular Weight 209.33 g/mol
CAS Number 1491929-24-8

Structural Characteristics

The compound features a fused ring structure that contributes to its unique chemical and physical properties. This structural uniqueness is critical for its biological interactions and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an antagonist for certain receptors or enzymes, influencing various biological pathways.

Potential Mechanisms Include:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting mood and cognitive functions.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, offering potential applications in metabolic disorders.

Therapeutic Applications

Research has suggested several potential therapeutic applications for this compound:

  • Neuropharmacology : Due to its interaction with neurotransmitter systems, it may have implications in treating neurological disorders.
  • Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
  • Antimicrobial Activity : Some studies have hinted at antimicrobial properties, suggesting applications in infectious disease treatment.

Study on Neuropharmacological Effects

A study published in PubMed explored the effects of similar compounds on neurotransmitter systems. The findings indicated that compounds with similar structures could significantly alter serotonin and dopamine levels, suggesting a possible pathway for this compound's effects on mood disorders.

Anti-inflammatory Research

In a recent investigation into anti-inflammatory agents, researchers found that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This study highlights the need for further exploration into its therapeutic potential against chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure TypeNotable Activity
2,2-Dimethyl-1-pyridin-2-yl-propan-1-onePyridine derivativeNeurotransmitter modulation
Octahydro-7-methyl-3-methylene-4-(1-methylethyl)-1H-cyclopenta[1,3]cyclopropa[1,2]benzeneFused ring systemAntimicrobial activity

Uniqueness of 2,2-Dimethyl Compound

The distinct fused ring structure of 2,2-Dimethyl-1-{octahydro-1H-cyclopenta[b]pyridin-1-y}propan-1-one differentiates it from other compounds. This structural feature may enhance its binding affinity to biological targets compared to simpler analogs.

Properties

IUPAC Name

1-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-13(2,3)12(15)14-9-5-7-10-6-4-8-11(10)14/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIFWADVCQUXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2C1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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